molecular formula C21H24N2O2 B271199 N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271199
M. Wt: 336.4 g/mol
InChI Key: DALHMKZYCZUXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMP323, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP323 is a pyrrolidine-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and affect cellular processes such as apoptosis and cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In cancer cells, this compound has been found to induce apoptosis, inhibit cell growth, and reduce tumor size.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its ability to inhibit HDACs, which makes it a useful tool for studying the role of HDACs in cellular processes. However, this compound has some limitations for lab experiments. For example, this compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, this compound has been found to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the study of the effects of this compound on different types of cancer cells. Additionally, the role of HDACs in various cellular processes is still not fully understood, and further research on the mechanism of action of this compound could provide insights into this area of study. Finally, the development of new methods for administering this compound could expand its use in lab experiments.

Synthesis Methods

The synthesis of N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine to form 2,4-dimethyl-N-(pyrrolidin-1-yl)benzamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2,4-dimethylphenyl)-N-(pyrrolidin-1-yl)methylenechloroacetamide. Finally, the compound is treated with potassium tert-butoxide to obtain this compound.

Scientific Research Applications

N,1-bis(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and has been shown to induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N,1-bis(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-13-5-7-18(15(3)9-13)22-21(25)17-11-20(24)23(12-17)19-8-6-14(2)10-16(19)4/h5-10,17H,11-12H2,1-4H3,(H,22,25)

InChI Key

DALHMKZYCZUXFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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